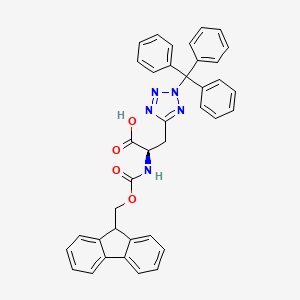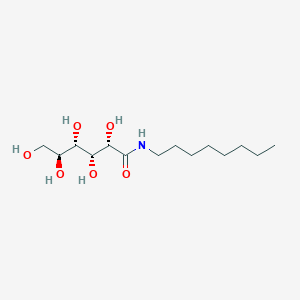
Hexyl silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl silicate is an organosilicon compound that belongs to the family of silicates. It is characterized by the presence of a hexyl group attached to a silicon atom through an oxygen bridge. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Hexyl silicate can be synthesized through several methods. One common synthetic route involves the reaction of hexanol with silicon tetrachloride in the presence of a base. The reaction typically proceeds as follows:
SiCl4+4C6H13OH→Si(OC6H13)4+4HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. Industrial production methods often involve the use of catalysts to increase the reaction rate and yield.
Analyse Chemischer Reaktionen
Hexyl silicate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexanol and silicic acid.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the formation of silicone polymers.
Oxidation: this compound can be oxidized to form this compound esters, which are used in various applications.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexyl silicate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of silicone polymers and other organosilicon compounds.
Biology: this compound is used in the preparation of biocompatible materials for medical implants and drug delivery systems.
Medicine: It is used in the formulation of pharmaceuticals and as a component in medical devices.
Industry: this compound is used as a coupling agent in the production of composite materials and as a surface modifier in coatings and adhesives.
Wirkmechanismus
The mechanism of action of hexyl silicate involves its ability to form strong bonds with both organic and inorganic materials. This property makes it an effective coupling agent and surface modifier. The molecular targets and pathways involved in its action include the formation of siloxane bonds and the interaction with hydroxyl groups on surfaces.
Vergleich Mit ähnlichen Verbindungen
Hexyl silicate can be compared with other similar compounds, such as:
Ethyl silicate: Similar in structure but with an ethyl group instead of a hexyl group. It is used in similar applications but has different physical properties.
Methyl silicate: Contains a methyl group and is used in the production of silicone resins and coatings.
Butyl silicate: Contains a butyl group and is used as a binder in coatings and adhesives.
This compound is unique due to its longer alkyl chain, which provides different solubility and reactivity properties compared to its shorter-chain counterparts.
Eigenschaften
Molekularformel |
C6H13O4Si-3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
hexoxy(trioxido)silane |
InChI |
InChI=1S/C6H13O4Si/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3/q-3 |
InChI-Schlüssel |
JUDSVADHTWJXEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCO[Si]([O-])([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340918.png)



![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340939.png)


![Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide](/img/structure/B12340958.png)
![1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12340969.png)

![3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340976.png)

